molecular formula C8H12O3 B14584698 Acetic acid;1-ethynylcyclobutan-1-ol CAS No. 61422-83-1

Acetic acid;1-ethynylcyclobutan-1-ol

Cat. No.: B14584698
CAS No.: 61422-83-1
M. Wt: 156.18 g/mol
InChI Key: IHQHIXLBXYCJBO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound "Acetic acid;1-ethynylcyclobutan-1-ol" combines acetic acid (CH₃COOH) with 1-ethynylcyclobutan-1-ol (C₆H₈O). The latter component consists of a cyclobutane ring substituted with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group at the 1-position (Figure 1). Key properties include:

  • Molecular Formula: C₆H₈O (for 1-ethynylcyclobutan-1-ol) .
  • Molecular Weight: 96.13 g/mol .
  • Functional Groups: Hydroxyl (polar, hydrogen-bonding) and ethynyl (alkyne reactivity).
  • CAS Number: 98135-75-2 .

This hybrid structure introduces unique physicochemical characteristics, blending the acidity of acetic acid with the strained cyclobutane ring and alkyne functionality.

Properties

CAS No.

61422-83-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

acetic acid;1-ethynylcyclobutan-1-ol

InChI

InChI=1S/C6H8O.C2H4O2/c1-2-6(7)4-3-5-6;1-2(3)4/h1,7H,3-5H2;1H3,(H,3,4)

InChI Key

IHQHIXLBXYCJBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C#CC1(CCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-ethynylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-ethynylcyclobutan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-ethynylcyclobutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in 1-ethynylcyclobutan-1-ol can be oxidized to form a ketone or an aldehyde.

    Reduction: The ethynyl group can be reduced to form an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products include alkenes and alkanes.

    Substitution: The major products depend on the nucleophile used and can include halides, amines, and other substituted derivatives.

Scientific Research Applications

Acetic acid;1-ethynylcyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;1-ethynylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Functional Group Variations in Cyclobutane Derivatives

Table 1: Key Properties of Cyclobutane-Based Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
1-ethynylcyclobutan-1-ol C₆H₈O 96.13 -OH, -C≡CH High strain from cyclobutane; alkyne reactivity for click chemistry
1-ethynylcyclobutane-1-carboxylic acid C₇H₈O₂ 140.14 -COOH, -C≡CH Enhanced acidity (pKa ~4-5) due to carboxylic acid; potential for esterification
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 -COOH, benzyl (-CH₂C₆H₅) Hydrophobic aromatic group; used in peptide synthesis
2-(1-aminocyclobutyl)ethan-1-ol C₆H₁₃NO 115.17 -OH, -NH₂ Amino group enables nucleophilic reactions; pharmaceutical applications
1-(aminomethyl)-3-ethoxycyclobutan-1-ol C₇H₁₅NO₂ 145.20 -OH, -NH₂, ethoxy (-OCH₂CH₃) Ether linkage improves solubility; potential in agrochemicals

Key Observations :

  • Reactivity: The ethynyl group in 1-ethynylcyclobutan-1-ol enables alkyne-specific reactions (e.g., Huisgen cycloaddition), distinguishing it from amino- or carboxylic acid-substituted analogs .
  • Acidity : Carboxylic acid derivatives (e.g., 1-ethynylcyclobutane-1-carboxylic acid) exhibit lower pKa (~4-5) compared to the hydroxyl group (pKa ~10-12) in 1-ethynylcyclobutan-1-ol .
  • Applications: Amino-substituted cyclobutanes (e.g., 2-(1-aminocyclobutyl)ethan-1-ol) are prioritized in drug discovery, while ethynyl derivatives are explored in materials science .

Comparison with Acetic Acid Derivatives

Table 2: Acetic Acid and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Acetic acid C₂H₄O₂ 60.05 -COOH Widely used in food, textiles, and chemical synthesis; pKa ~2.5
Glacial acetic acid C₂H₄O₂ 60.05 -COOH (anhydrous) Industrial solvent; low water content enables esterification
Ethyl acetoacetate C₆H₁₀O₃ 130.14 -COOCH₂CH₃, ketone Key intermediate in β-ketoester synthesis
Acetic acid;1-ethynylcyclobutan-1-ol C₈H₁₀O₃ 156.16 -COOH, -OH, -C≡CH Combines acetic acid’s acidity with cyclobutane strain and alkyne reactivity

Key Differences :

  • Functionality : Unlike simple acetic acid, the hybrid compound integrates a rigid cyclobutane ring and alkyne group, enabling applications in polymer crosslinking or metal-organic frameworks .
  • Synthesis: Acetic acid is produced via methanol carbonylation, while 1-ethynylcyclobutan-1-ol derivatives require specialized alkyne-addition reactions .

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